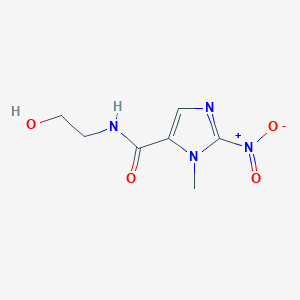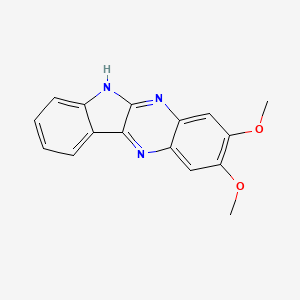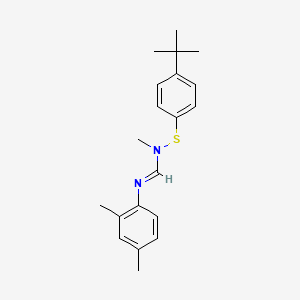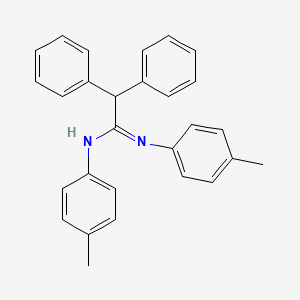
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a bromine atom at the first position, a nitrophenyl group at the fourth position, and an amine group at the third position of the isoquinoline ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine typically involves multi-step organic reactions. One common method includes the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochlorides with bromine in nitrobenzene, resulting in 4-bromo-isoquinoline . The nitrophenyl group can be introduced through a nitration reaction, where isoquinoline derivatives are treated with nitric acid and sulfuric acid.
Chemical Reactions Analysis
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, tin, and hydrochloric acid. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and nitrophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine can be compared with other similar compounds, such as:
1-Bromo-4-(4-fluorophenyl)isoquinolin-3-amine: This compound has a fluorine atom instead of a nitro group, which affects its reactivity and biological activity.
4-Bromoisoquinoline: Lacks the nitrophenyl and amine groups, making it less complex and with different chemical properties.
4-Nitroisoquinoline: Contains a nitro group but lacks the bromine and amine groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31309-65-6 |
|---|---|
Molecular Formula |
C15H10BrN3O2 |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
1-bromo-4-(4-nitrophenyl)isoquinolin-3-amine |
InChI |
InChI=1S/C15H10BrN3O2/c16-14-12-4-2-1-3-11(12)13(15(17)18-14)9-5-7-10(8-6-9)19(20)21/h1-8H,(H2,17,18) |
InChI Key |
IZPRAXCYBZIXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)

![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
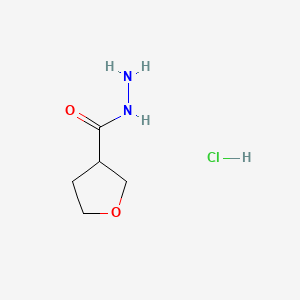
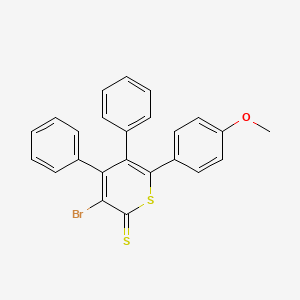
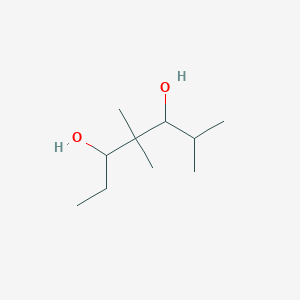
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
